Predicted Lipophilicity (XLogP3): 4,4-Dimethyl Isomer Exhibits Lower Computed LogP Than 3,3- and 3,5-Dimethyl Regioisomers
The N-alkyl chain being held constant, the position of methyl groups on the cyclohexane ring modulates the computed partition coefficient. The 4,4-dimethyl isomer exhibits an XLogP3 of 4.1, which is 0.2 log units lower than both the 3,3-dimethyl and 3,5-dimethyl positional isomers (each with XLogP3 = 4.3) [1][2][3]. This difference, although modest, is directionally consistent with the geminal dimethyl group at C4 having a different solvent-accessible surface area and hydration pattern compared to the more dispersed methyl placements at C3 or C3/C5. A lower logP may confer slightly improved aqueous solubility and reduced non-specific protein binding in biological assay systems [4].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA, PubChem prediction) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 3,3-Dimethyl isomer (XLogP3 = 4.3); 3,5-Dimethyl isomer (XLogP3 = 4.3); N-(pentan-3-yl)cyclohexanamine, no dimethyl (XLogP3 = 3.5); 4,4-Dimethylcyclohexanamine, no N-alkyl chain (XLogP3 = 1.7) |
| Quantified Difference | Target logP is 0.2 units lower than either dimethyl positional isomer; 0.6 units higher than the non-methylated analog; 2.4 units higher than the non-N-alkylated analog. |
| Conditions | PubChem XLogP3 algorithm, version 3.0; all values computed, not experimentally measured. |
Why This Matters
For in vitro assay preparation, a compound with marginally lower logP may demonstrate improved solubility in aqueous buffer systems, reducing the need for high DMSO concentrations, which can confound biological readouts.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 64416062. Computed XLogP3-AA = 4.1. Retrieved 2026-05-05. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 64468846 (3,3-dimethyl isomer). Computed XLogP3-AA = 4.3. Retrieved 2026-05-05. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 64721990 (3,5-dimethyl isomer). Computed XLogP3-AA = 4.3. Retrieved 2026-05-05. View Source
- [4] Young, R. J.; Green, D. V. S. Getting Physical in Drug Discovery II: The Impact of Chromatographic Hydrophobicity Measurements and Aromaticity. Drug Discov. Today 2020, 25 (11), 2023–2032. Provides context for logP impact on solubility and protein binding. View Source
